

An In-depth Technical Guide to ACTH (1-17) TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Acth (1-17) tfa				
Cat. No.:	B15619334	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) (1-17) trifluoroacetate (TFA) is a synthetic peptide fragment of the endogenous ACTH hormone. In the field of neuroscience, it is gaining significant attention for its potent anti-inflammatory and neuroprotective properties, which are primarily mediated through its high affinity for the melanocortin 1 receptor (MC1R). This technical guide provides a comprehensive overview of **ACTH (1-17) TFA**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for its use in preclinical models of neuroinflammation, and a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of **ACTH (1-17) TFA** in neurological disorders.

Introduction to ACTH (1-17) TFA

ACTH (1-17) is an N-terminal fragment of the full-length 39-amino-acid ACTH peptide.[1] The full-length hormone is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the release of corticosteroids from the adrenal glands.[1] However, shorter fragments of ACTH, such as ACTH (1-17), possess distinct biological activities that are independent of the HPA axis.



ACTH (1-17) TFA is a potent agonist of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR) expressed on various cell types, including immune cells like microglia in the central nervous system (CNS).[2][3] Its high affinity for MC1R is central to its therapeutic potential in neurological conditions characterized by inflammation.[2] The trifluoroacetate (TFA) salt form is common for synthetic peptides, ensuring stability and solubility for research applications.

Mechanism of Action in Neuroscience

The primary mechanism of action of **ACTH (1-17) TFA** in the CNS is through the activation of MC1R on resident immune cells, particularly microglia.[4] MC1R activation initiates a signaling cascade that ultimately leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[5] This modulation of the neuroinflammatory response is a key factor in its observed neuroprotective effects in preclinical models.

The binding of ACTH (1-17) to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors that regulate the expression of inflammatory genes.[7][8] By promoting an anti-inflammatory cellular phenotype, **ACTH (1-17) TFA** can mitigate the neuronal damage associated with chronic neuroinflammation.

Quantitative Data

The following tables summarize key quantitative data for **ACTH (1-17) TFA** from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities of ACTH (1-17)



Receptor	Ki (nM)	Cell Type/System	Reference
Human MC1R	0.21 ± 0.03	HEK293 cells	[2]
Human MC1R	0.23	HEK293 cells	[9]
Human MC3R	14	HEK293 cells	[9]
Human MC4R	419	HEK293 cells	[9]
Human MC5R	4,240	HEK293 cells	[9]

Table 2: In Vitro Dose-Response Data for ACTH (1-17)

Assay	EC50 (nM)	Cell Type/System	Effect	Reference
Adenylate Cyclase Activation	3.02	HEK293 cells expressing MC1R	Increased cAMP production	[9]
Melanogenesis	0.0001 and 0.08 (biphasic)	Melanocytes	Induction of melanogenesis	[9]

Table 3: In Vivo Dose-Response Data for ACTH (1-17)



Animal Model	Dose	Route of Administration	Effect	Reference
Rat model of hemorrhagic shock	160 μg/kg	Intravenous (i.v.)	Increased mean arterial blood pressure	[9]
CD2F1 mice	0.02 I.U./kg	Injection	Time-dependent stimulation or inhibition of DNA labeling in metaphyseal bone	[10]
CD2F1 mice	20 I.U./kg	Injection	Time-dependent stimulation or inhibition of DNA labeling in metaphyseal bone	[10]
Healthy human subjects	100 μg	Intramuscular (i.m.)	Sustained cortisol secretion	[11]

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination. The following protocol is a synthesized methodology for inducing EAE in mice and assessing the therapeutic effects of **ACTH (1-17) TFA**.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- ACTH (1-17) TFA
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles

Protocol:

- EAE Induction:
 - On day 0, immunize mice subcutaneously with 200 μg of MOG35-55 emulsified in CFA.
 - On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the disease severity on a scale of 0-5: 0 = no clinical signs; 1 = limp tail; 2 = hind
 limb weakness; 3 = hind limb paralysis; 4 = hind limb and forelimb paralysis; 5 = moribund.
- ACTH (1-17) TFA Treatment:
 - Prepare a stock solution of ACTH (1-17) TFA in sterile PBS.
 - Initiate treatment upon the onset of clinical signs (e.g., score of 1).
 - Administer ACTH (1-17) TFA daily via a chosen route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose (e.g., based on dose-response studies).
 A control group should receive vehicle (PBS) only.
- Outcome Measures:
 - Continue daily clinical scoring to assess disease progression and severity.



- At the end of the experiment, collect CNS tissue (spinal cord and brain) for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
- Isolate immune cells from the CNS to analyze cytokine profiles (e.g., by flow cytometry or ELISA) to quantify the effects of treatment on the inflammatory response.

In Vitro Model: Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups to study the direct effects of **ACTH (1-17) TFA** on microglial activation.[12][13]

Materials:

- Neonatal mouse pups (P0-P2)
- Dissection media (e.g., HBSS)
- Trypsin (2.5%)
- Trypsin inhibitor
- DNase
- Culture media (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)
- Poly-D-lysine (PDL) coated culture flasks/plates
- ACTH (1-17) TFA
- Lipopolysaccharide (LPS) or other inflammatory stimuli

Protocol:

- Microglia Isolation:
 - Isolate brains from neonatal pups and remove meninges.
 - Dissociate brain tissue enzymatically (with trypsin and DNase) and mechanically.



- Plate the mixed glial cell suspension in PDL-coated flasks.
- After 5-7 days, a confluent layer of astrocytes will form with microglia growing on top.
- Isolate microglia by vigorously tapping the flasks and collecting the floating cells.
- · Microglia Culture and Treatment:
 - Plate the purified microglia in PDL-coated plates at a desired density (e.g., 50,000 cells/cm²).
 - Allow the cells to attach for at least 2 hours before replacing the medium with fresh culture medium.
 - The following day, pre-treat the microglia with various concentrations of ACTH (1-17) TFA for a specified duration (e.g., 1-2 hours).
 - Stimulate the cells with an inflammatory agent such as LPS to induce an inflammatory response. A control group should be left unstimulated.

• Outcome Measures:

- After the stimulation period (e.g., 24 hours), collect the culture supernatant to measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or cytokine arrays.
- Lyse the cells to extract RNA or protein for analysis of gene or protein expression of inflammatory markers (e.g., by qPCR or Western blot).
- Assess changes in microglial morphology as an indicator of activation state.

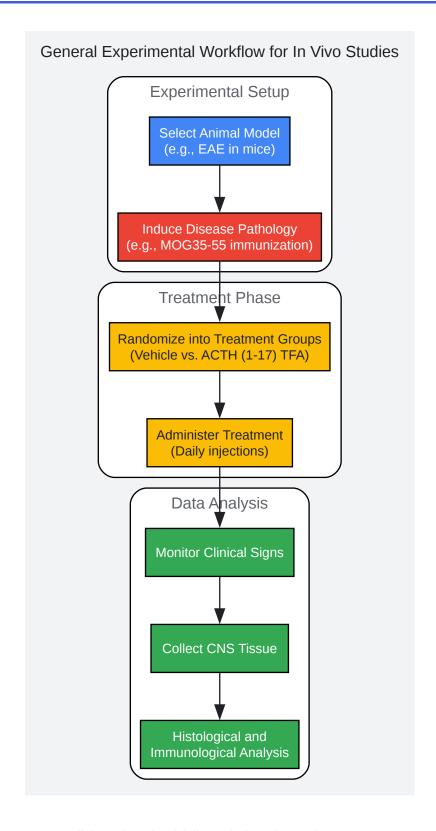
Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathway of **ACTH (1-17) TFA** and a general experimental workflow.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACTH (1-17) (TFA) | MOLNOVA [molnova.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal cAMP/PKA Signaling and Energy Homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Effect of an adrenocorticotropin analogue, ACTH 1-17, on DNA synthesis in murine metaphyseal bone PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACTH 1-17 and pituitary-adrenal function in human PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Primary Microglial Culture Preparation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Primary Microglial Culture Preparation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to ACTH (1-17) TFA in Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619334#acth-1-17-tfa-in-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com